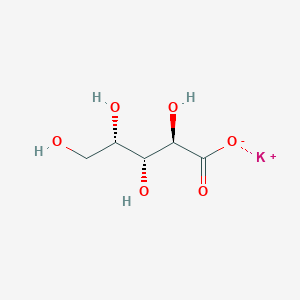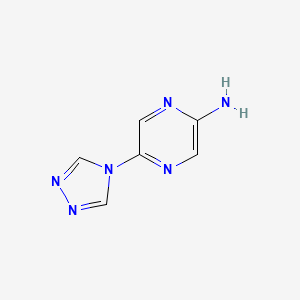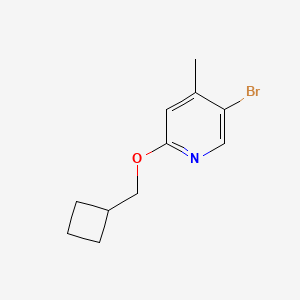
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is a chemical compound that belongs to the class of organic compounds known as sugar acids and derivatives. It is a potassium salt of a pentonic acid, which is a type of sugar acid. This compound is characterized by the presence of multiple hydroxyl groups, making it highly soluble in water and capable of forming hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate typically involves the oxidation of corresponding sugar alcohols. One common method is the oxidation of xylitol using potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert sugar alcohols into the desired product. The fermentation broth is then processed to extract and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Sugar alcohols.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand metabolic pathways.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.
Mecanismo De Acción
The mechanism of action of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Its multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Potassium D-gluconate: Another potassium salt of a sugar acid, used as a dietary supplement.
Potassium L-ascorbate: A potassium salt of ascorbic acid, known for its antioxidant properties.
Potassium D-glucarate: Used in detoxification processes and as a dietary supplement.
Uniqueness
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring high solubility and stability.
Propiedades
IUPAC Name |
potassium;(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-OCSZXWPNSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8126484.png)





![4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8126555.png)

![2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene](/img/structure/B8126563.png)
